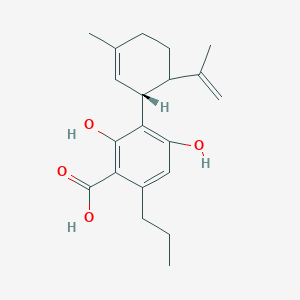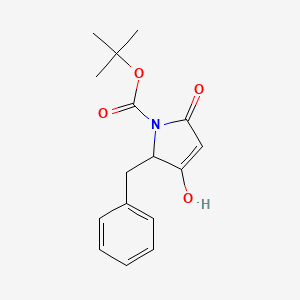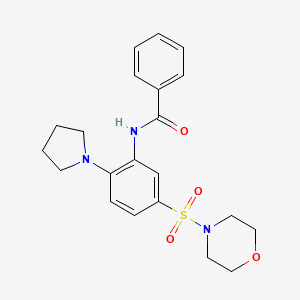
N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NGI-1 derivative C-19 is a specific, small-molecule inhibitor of the oligosaccharyltransferase catalytic subunit STT3B, without affecting STT3A . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of NGI-1 derivative C-19 involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NGI-1 derivative C-19 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NGI-1 derivative C-19 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of oligosaccharyltransferase, which is crucial for understanding glycosylation processes. In biology, it has been used to investigate the role of glycosylation in various cellular processes. In medicine, NGI-1 derivative C-19 has shown promise as a potential therapeutic agent for diseases related to glycosylation abnormalities .
Mechanism of Action
The mechanism of action of NGI-1 derivative C-19 involves the inhibition of the oligosaccharyltransferase catalytic subunit STT3B. This inhibition prevents the transfer of oligosaccharides to recipient proteins, thereby affecting glycosylation processes. The molecular targets and pathways involved include the oligosaccharyltransferase complex and the glycosylation pathway .
Comparison with Similar Compounds
NGI-1 derivative C-19 is unique in its specific inhibition of the oligosaccharyltransferase catalytic subunit STT3B. Similar compounds include other inhibitors of glycosylation enzymes, such as tunicamycin and castanospermine. NGI-1 derivative C-19 is distinct in its selectivity for STT3B, making it a valuable tool for studying glycosylation processes .
Properties
Molecular Formula |
C21H25N3O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25) |
InChI Key |
YEFZLCZAGCLTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)


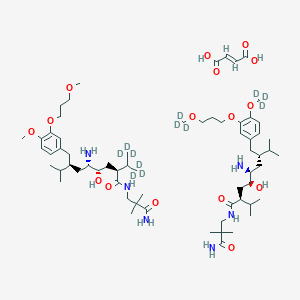
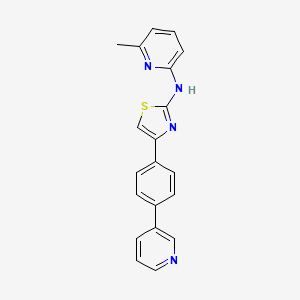
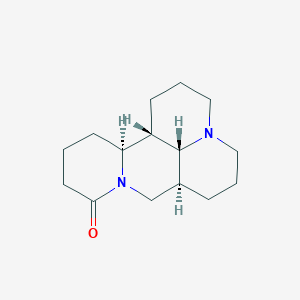
![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
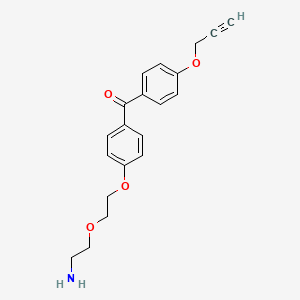
![3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one](/img/structure/B11936986.png)
![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)
